molecular formula C6H12N2S B15164104 Thiourea, (3-methyl-2-butenyl)- CAS No. 179413-25-3

Thiourea, (3-methyl-2-butenyl)-

Cat. No.: B15164104
CAS No.: 179413-25-3
M. Wt: 144.24 g/mol
InChI Key: LVLLQAJPSFOLER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea, (3-methyl-2-butenyl)-, is an organosulfur compound with the chemical formula SC(NH₂)₂. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of a broader class of thioureas, which are known for their diverse applications in organic synthesis and various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiourea, (3-methyl-2-butenyl)-, can be synthesized through a simple condensation reaction between primary amines and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of both symmetrical and unsymmetrical substituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature, producing thioureas in excellent yields .

Industrial Production Methods

On an industrial scale, thiourea is commonly produced by the reaction of hydrogen sulfide with calcium cyanamide in the presence of carbon dioxide. This method is efficient and widely used in the production of thiourea and its derivatives .

Chemical Reactions Analysis

Types of Reactions

Thiourea, (3-methyl-2-butenyl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve the use of alkyl halides or other electrophilic reagents .

Major Products Formed

The major products formed from these reactions include thiourea dioxide, various thiol compounds, and substituted thiourea derivatives .

Properties

CAS No.

179413-25-3

Molecular Formula

C6H12N2S

Molecular Weight

144.24 g/mol

IUPAC Name

3-methylbut-2-enylthiourea

InChI

InChI=1S/C6H12N2S/c1-5(2)3-4-8-6(7)9/h3H,4H2,1-2H3,(H3,7,8,9)

InChI Key

LVLLQAJPSFOLER-UHFFFAOYSA-N

Canonical SMILES

CC(=CCNC(=S)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.